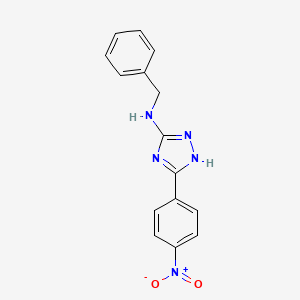![molecular formula C16H18F2N4O B12265036 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265036.png)
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a methoxypyrimidine moiety, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Substitution with Difluorophenyl Group: The piperazine intermediate is then reacted with a difluorophenylmethyl halide under basic conditions to introduce the difluorophenyl group.
Coupling with Methoxypyrimidine: The final step involves coupling the substituted piperazine with a methoxypyrimidine derivative using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine: Lacks one fluorine atom compared to the target compound.
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a triazine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of the difluorophenyl group and the methoxypyrimidine moiety in 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine imparts distinct chemical and biological properties. This compound’s ability to modulate specific molecular pathways and its potential therapeutic applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H18F2N4O |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-6-4-21(5-7-22)10-12-8-13(17)2-3-14(12)18/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
QSUBXSSEUGBKQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264963.png)
![4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264966.png)
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12264967.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline](/img/structure/B12264973.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12264977.png)
![1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B12264978.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12264994.png)
![N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12264998.png)

![6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265006.png)
![4-(2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12265020.png)
![5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12265023.png)
![4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12265025.png)
![4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12265030.png)
